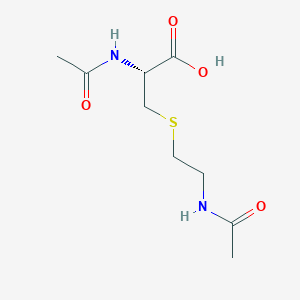
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine derivatives often involves the acetylation of cysteine or its analogs to enhance biological activity or stability. For instance, derivatives have been synthesized by reacting cysteine with acetyl-CoA in the presence of specific enzymes or chemical catalysts, revealing insights into enzyme recognition and stereochemical aspects of acetylation processes (Kinuta et al., 1996; Green & Elce, 1975).
Molecular Structure Analysis
Studies on the molecular structure of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine and its analogs have utilized techniques such as X-ray diffraction and NMR spectroscopy. These analyses provide detailed information on the atomic arrangement, crystal structure, and molecular conformations, which are essential for understanding the compound's reactivity and interactions with other molecules (Lee & Suh, 1980; Kumar & Nangia, 2013).
Chemical Reactions and Properties
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine participates in various chemical reactions, highlighting its role as a precursor to other biologically relevant compounds. Its reactivity, particularly in acetylation and deacetylation processes, underscores its potential in biochemical pathways and drug metabolism (Tanaka & Soda, 1974; Wolfgang et al., 1989).
Physical Properties Analysis
The physical properties of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine, such as solubility, melting point, and optical activity, are crucial for its applications in pharmaceuticals and biochemical research. These properties are influenced by the molecular structure and are vital for determining the compound's stability, formulation, and delivery methods (Ezeriņa et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, potential for redox reactions, and ability to form complexes with metals, highlight the versatility of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine in biological and environmental systems. Its role as an antioxidant and in metal detoxification processes is particularly noteworthy (Mokhtari et al., 2016).
科学的研究の応用
Antioxidant and Anti-inflammatory Applications
NAC is renowned for its strong cellular antioxidant properties, acting as a precursor of L-cysteine, which leads to the elevation of glutathione biosynthesis. It directly scavenges free radicals, especially oxygen radicals, and is considered a potential treatment option for various disorders resulting from the generation of free oxygen radicals (Mokhtari et al., 2016; Kelly, 1998). NAC is also evaluated for its neuroprotective potential against cognitive aging, dementia, Parkinson’s, and Alzheimer’s disorders due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).
Enhancement of Stress Resistance and Longevity
NAC has been shown to significantly increase resistance to environmental stressors such as oxidative stress, heat stress, and UV irradiation in organisms like C. elegans. It also extends both the mean and maximum lifespan, indicating a longevity phenotype possibly through increased resistance to stressors (Seung-Il Oh et al., 2015).
Biofilm Formation and Bacterial Infections
NAC decreases bacterial adhesion and even detaches bacteria adhering to stainless steel surfaces, making it an interesting candidate for reducing and preventing biofilm formation. Its positive effects in medical treatment of patients with chronic bronchitis have been attributed to not only its mucus-dissolving properties but also its ability to decrease biofilm formation and reduce bacterial infections (Olofsson et al., 2003).
Cancer Prevention and Treatment
Preliminary studies suggest that NAC may have a role as a cancer chemopreventive agent. Its multiple protective mechanisms, derived from its activity as an analog and precursor of reduced glutathione (GSH), render it a molecule of continuously growing interest in both clinical investigations and experimental studies (Flora et al., 2004).
将来の方向性
特性
IUPAC Name |
(2R)-2-acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-6(12)10-3-4-16-5-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFGKWDBDOHQND-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSCC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCSC[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652419 |
Source


|
| Record name | S-(2-Acetamidoethyl)-N-acetyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine | |
CAS RN |
25515-72-4 |
Source


|
| Record name | S-(2-Acetamidoethyl)-N-acetyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
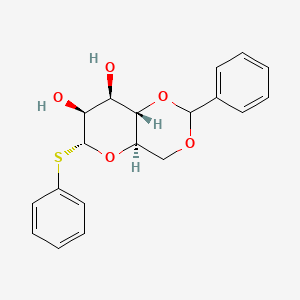

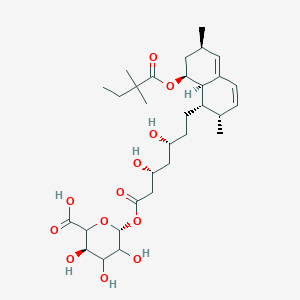

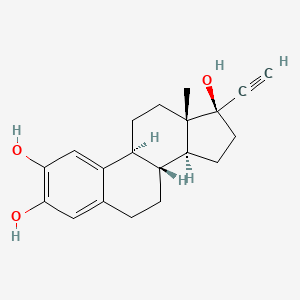
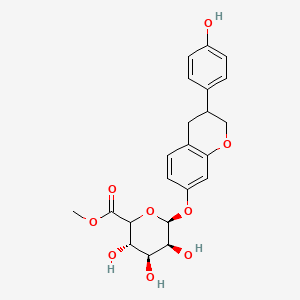


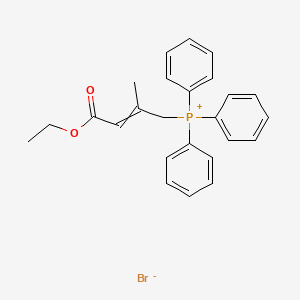
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)